molecular formula C6H6N2S B078143 2-(2-Methylthiazol-4-yl)acetonitrile CAS No. 13458-33-8

2-(2-Methylthiazol-4-yl)acetonitrile

Cat. No.: B078143
CAS No.: 13458-33-8
M. Wt: 138.19 g/mol
InChI Key: RAPXHYYGOAFSEN-UHFFFAOYSA-N
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Description

2-(2-Methylthiazol-4-yl)acetonitrile is a chemical compound with the molecular formula C6H6N2S.

Scientific Research Applications

2-(2-Methylthiazol-4-yl)acetonitrile has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound is used in the study of biological systems and pathways.

    Industry: The compound is used in the production of agrochemicals and other industrial products.

Safety and Hazards

The safety data sheet for a similar compound, acetonitrile, indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It also causes serious eye irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylthiazol-4-yl)acetonitrile typically involves the reaction of 2-methylthiazole with acetonitrile in the presence of a base. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylthiazol-4-yl)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The thiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2-Methylthiazol-4-yl)acetonitrile include:

    2-Aminothiazole: Another thiazole derivative with significant biological activity.

    2-Methylthiazole: A precursor in the synthesis of this compound.

Uniqueness

This compound is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various biologically active compounds. Its ability to undergo multiple types of chemical reactions further enhances its utility in scientific research and industrial applications.

Properties

IUPAC Name

2-(2-methyl-1,3-thiazol-4-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2S/c1-5-8-6(2-3-7)4-9-5/h4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPXHYYGOAFSEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368071
Record name (2-Methyl-1,3-thiazol-4-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13458-33-8
Record name (2-Methyl-1,3-thiazol-4-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-methyl-1,3-thiazol-4-yl)acetonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Chloromethyl-2-methyl thiazole hydrochloride (1 g, 5.4 mmol) was taken up in sodium bicarbonate saturated aqueous solution and extracted with EtOAc, dried (MgSO4), and concentrated in vacuo. The residue was dissolved in 95% ethanol (50 mL) and potassium cyanide (353 mg, 5.4 mmol) followed by water (5 mL) were added to the reaction mixture. The mixture was refluxed for 18 hours and cooled to room temperature. The reaction mixture was taken up in EtOAc and washed with water, dried (MgSO4), and concentrated in vacuo. The residue was purified on silica with a gradient of heptane to 1:1 heptane/EtOAc to give 4-cyanomethyl-2-methyl thiazole (180 mg, 24%).
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1 g
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353 mg
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5 mL
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reactant
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0 (± 1) mol
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solvent
Reaction Step Four
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0 (± 1) mol
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Reaction Step Five

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